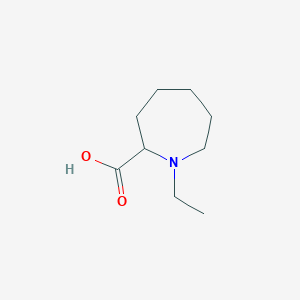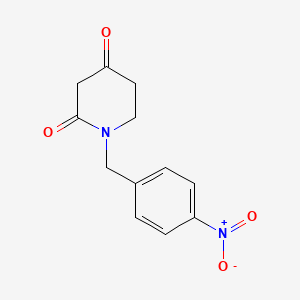
1-(4-Nitrobenzyl)piperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by a piperidine ring substituted with a nitrobenzyl group at the 1-position and two keto groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine-2,4-dione with 4-nitrobenzyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine-2,4-dione and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrobenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: 1-(4-Aminobenzyl)piperidine-2,4-dione.
Reduction of Keto Groups: 1-(4-Nitrobenzyl)piperidine-2,4-diol.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)piperidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzyl)piperidine-2,4-dione and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorobenzyl)piperidine-2,4-dione
- 1-(4-Bromobenzyl)piperidine-2,4-dione
- 1-(4-Chlorobenzyl)piperidine-2,4-dione
Uniqueness
1-(4-Nitrobenzyl)piperidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions, making it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design .
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c15-11-5-6-13(12(16)7-11)8-9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2 |
Clé InChI |
JTEASFKFEGLQDV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



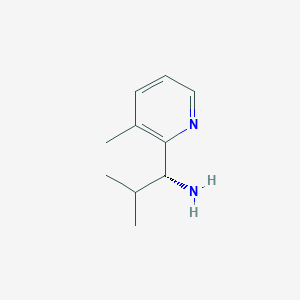

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
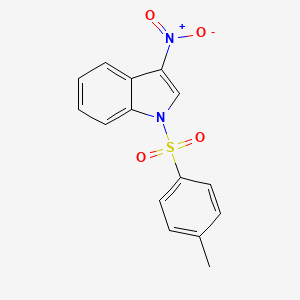
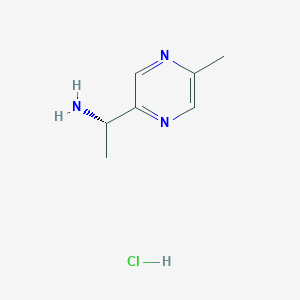
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
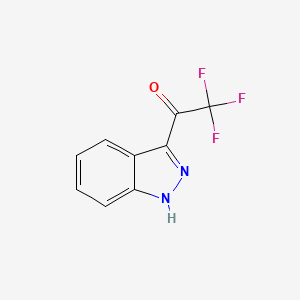
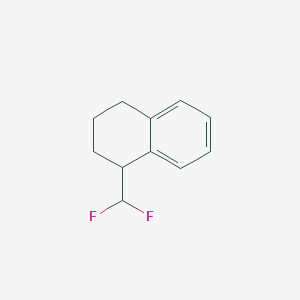
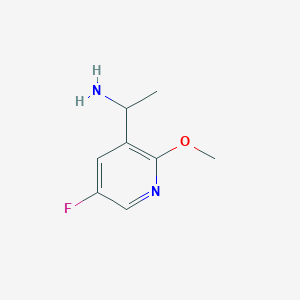
![5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine](/img/structure/B13034311.png)
